N-(2-(2-(1H-咪唑-1-基)乙氧基)乙基)-2-(间甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

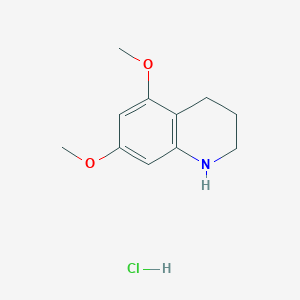

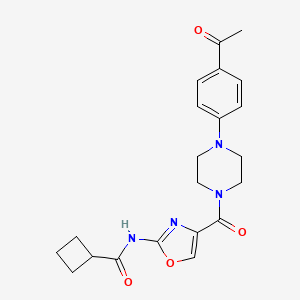

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B cell receptor signaling and is a promising target for the treatment of B cell malignancies.

科学研究应用

配位化学

由吡唑-乙酰胺衍生物构建的配位络合物表现出显着的抗氧化活性。这通过与 Co(II) 和 Cu(II) 离子的配合物的合成和表征得到证明,这些配合物通过氢键相互作用形成各种超分子结构。这些配合物突出了使用乙酰胺衍生物作为配体的抗氧化剂设计的潜力 (Chkirate 等人,2019)。

缓蚀

对咪唑啉及其相关化合物电化学行为的研究表明它们作为缓蚀剂的有效性。这些化合物与金属表面配位的 ability,特别是通过氮原子,突出了它们在酸性介质中保护金属免受腐蚀的效用 (Cruz 等人,2004)。

合成方法

从氨基酸酯合成光学活性 1H-咪唑 3-氧化物的研究揭示了这些化合物有机合成中的多功能性。这些衍生物可以进行各种转化,包括硫转移反应和还原反应,以产生具有潜在药用价值的新型化合物 (Jasiński 等人,2008)。

催化

基于咪唑的乙酰胺的锰(II) 配合物已被评估为烯烃环氧化的催化剂,展示了乙酰胺衍生物在均相和非均相催化中的潜力。这些发现为提高氧化反应中的催化效率和选择性提供了途径 (Serafimidou 等人,2008)。

作用机制

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that imidazole, a core component of the compound, is a five-membered heterocyclic moiety that is known to be the basic core of some natural products such as histidine, purine, and histamine . These substances play crucial roles in various biological processes, suggesting that the compound may interact with similar targets.

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Pharmacokinetics

The presence of the imidazole moiety, which is highly soluble in water and other polar solvents , may influence its bioavailability. This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds, it is likely that the compound could have multiple effects at the molecular and cellular level .

Action Environment

It’s worth noting that the synthesis of imidazole-containing compounds can be influenced by various conditions

属性

IUPAC Name |

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-14-3-2-4-15(11-14)12-16(20)18-6-9-21-10-8-19-7-5-17-13-19/h2-5,7,11,13H,6,8-10,12H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJVCBOXBCMUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(2,2,3-Trimethylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2892034.png)

![2-bromo-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B2892047.png)

![N-(2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2892048.png)

![2-(2,4-dichlorophenoxy)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B2892049.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)

![7-Benzyl-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione](/img/structure/B2892053.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride](/img/structure/B2892054.png)